molecular formula C12H15NO2 B14390736 1-Benzyl-3-(1-hydroxyethyl)azetidin-2-one CAS No. 89368-09-2

1-Benzyl-3-(1-hydroxyethyl)azetidin-2-one

Cat. No.: B14390736
CAS No.: 89368-09-2
M. Wt: 205.25 g/mol
InChI Key: OEHRAUQDBGSRAZ-UHFFFAOYSA-N
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Description

1-Benzyl-3-(1-hydroxyethyl)azetidin-2-one is a compound belonging to the azetidinone family, which is characterized by a four-membered lactam ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(1-hydroxyethyl)azetidin-2-one typically involves the following steps :

    Preparation of Methyl 3-hydroxy-2-methylenebutanoate: This is achieved by reacting methyl acrylate with acetaldehyde in the presence of 1,4-diazabicyclo[2.2.2]octane and methanol.

    Formation of Methyl 2-(benzylamino)methyl-3-hydroxybutanoate: The intermediate is then reacted with benzylamine in anhydrous methanol.

    Cyclization to Form this compound: The final step involves a Grignard reaction where the intermediate is treated with magnesium turnings and tert-butyl chloride in dry tetrahydrofuran, followed by neutralization and extraction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

1-Benzyl-3-(1-hydroxyethyl)azetidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include:

  • Sodium metaperiodate
  • Osmium tetraoxide
  • Grignard reagents

Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted azetidinones and related compounds.

Scientific Research Applications

1-Benzyl-3-(1-hydroxyethyl)azetidin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in developing new pharmaceuticals, particularly as a precursor for beta-lactam antibiotics.

    Industry: It is used in the synthesis of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(1-hydroxyethyl)azetidin-2-one involves its interaction with specific molecular targets, leading to various biological effects. The exact pathways depend on the context of its application, such as its role as a precursor in drug synthesis or its activity in biological systems. The compound’s structure allows it to participate in ring-opening reactions, which are crucial for its reactivity and function .

Comparison with Similar Compounds

1-Benzyl-3-(1-hydroxyethyl)azetidin-2-one can be compared with other azetidinones and related compounds:

Properties

CAS No.

89368-09-2

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-benzyl-3-(1-hydroxyethyl)azetidin-2-one

InChI

InChI=1S/C12H15NO2/c1-9(14)11-8-13(12(11)15)7-10-5-3-2-4-6-10/h2-6,9,11,14H,7-8H2,1H3

InChI Key

OEHRAUQDBGSRAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CN(C1=O)CC2=CC=CC=C2)O

Origin of Product

United States

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